molecular formula C16H15NaO12S B594176 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) CAS No. 1045020-74-3

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)

Cat. No. B594176
M. Wt: 476.3
InChI Key: BGWMBPGUPUSUIU-CEWNINSASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt), also known as 4-MU-α-IdoA 2-sulfate, is a fluorogenic substrate of α-L-iduronidase . It has been used in assays to detect Hurler syndrome and as a substrate for iduronate-2-sulfatase in tests for Hunter disease .


Molecular Structure Analysis

The molecular formula of 4-MU-α-IdoA 2-sulfate is C16H14O12S • 2Na . The formal name is (2R,3S,4S,5R,6S)-3,4-dihydroxy-6-( (4-methyl-2-oxo-2H-chromen-7-yl)oxy)-5- (sulfonatooxy)tetrahydro-2H-pyran-2-carboxylate, disodium salt .


Chemical Reactions Analysis

The chemical reaction involving 4-MU-α-IdoA 2-sulfate is its cleavage by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .


Physical And Chemical Properties Analysis

4-MU-α-IdoA 2-sulfate is a crystalline solid . It is soluble in DMF, DMSO, and PBS (pH 7.2) . The excitation maximum for 4-MU is pH-dependent: 330 nm (pH 4.6), 370 nm (pH 7.4), and 385 nm (pH 10.4), and it has an emission maximum at 445-454 nm .

Scientific Research Applications

Enzyme Activity Assays

4-Methylumbelliferyl-alpha-L-Iduronide is primarily used in enzymatic assays. Its sensitivity and convenience make it a superior substrate for the assay of alpha-L-iduronidase activity. It has been demonstrated to be effective in the diagnosis of conditions like Hurler and Scheie syndromes, where enzyme activity is substantially lower in patients compared to normal individuals (Hopwood, Muller, Smithson, Baggett, 1979); (Hopwood, Muller, 1979).

Diagnostic Utility in Lysosomal Enzyme Estimation

This compound has shown efficacy in diagnosing Hurler's disease in cultured cells by estimating alpha-L-iduronidase. However, it is not more useful than its phenyl derivative for detecting heterozygotes. It can also serve as a reference enzyme in lysosomal enzyme tests (Butterworth, Broadhead, 1980); (Butterworth, Broadhead, 1979).

Application in Measuring Urinary Enzyme Activity

4-Methylumbelliferyl-alpha-L-Iduronide has been used to measure alpha-L-iduronidase activity in urine samples. This is significant for diagnosing mucopolysaccharidosis, as seen in cases like Scheie syndrome (Isemura, Kosaka, Ikenaka, Kido, Yoshimura, 1978).

Use in Hunter Disease Diagnosis

It has been synthesized and shown to be a specific substrate for lysosomal iduronate-2-sulphate sulphatase (IDS), crucial for diagnosing MPS II (Hunter disease). This involves sequential action with α-iduronidase for complete hydrolysis (Voznyi, Keulemans, van Diggelen, 2001).

Comparative Studies in Biochemical Research

Research also includes comparing the efficacy of 4-Methylumbelliferyl-alpha-L-Iduronide with other substrates like 4-trifluoromethylumbelliferyl-alpha-L-iduronide in detecting enzyme deficiencies. This has implications in prenatal diagnosis of diseases like Hurler disease (Tsvetkova, Karpova, Voznyi, Zolotukhina, Biryukov, Semyachkina, 1991).

Safety And Hazards

This product is not for human or veterinary use . It should be stored at -20°C . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

The future directions of 4-MU-α-IdoA 2-sulfate could involve its continued use in assays to detect Hurler syndrome and as a substrate for iduronate-2-sulfatase in tests for Hunter disease .

properties

IUPAC Name

sodium;[6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAVJHKJYLURLJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NaO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)
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4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)
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4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)
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4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)
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4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)
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Reactant of Route 6
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)

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